4-[[4-(3-methoxyphenyl)piperidin-1-yl]methyl]-N-methylbenzamide
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Overview
Description
4-[[4-(3-methoxyphenyl)piperidin-1-yl]methyl]-N-methylbenzamide: is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(3-methoxyphenyl)piperidin-1-yl]methyl]-N-methylbenzamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to react 3-methoxyphenyl with piperidine under controlled conditions to form the piperidine derivative
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the piperidine ring to its oxidized form.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized piperidine derivatives, reduced benzamide derivatives, and substituted analogs of the original compound.
Scientific Research Applications
4-[[4-(3-methoxyphenyl)piperidin-1-yl]methyl]-N-methylbenzamide: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases, including pain management and neurological disorders.
Industry: : Applied in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with receptors or enzymes in the body, leading to biological responses. The exact mechanism of action would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[[4-(3-methoxyphenyl)piperidin-1-yl]methyl]-N-methylbenzamide: can be compared with other piperidine derivatives, such as piperidine , N-methylbenzamide , and 3-methoxyphenyl derivatives
List of Similar Compounds
Piperidine
N-methylbenzamide
3-methoxyphenyl derivatives
Properties
IUPAC Name |
4-[[4-(3-methoxyphenyl)piperidin-1-yl]methyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-22-21(24)18-8-6-16(7-9-18)15-23-12-10-17(11-13-23)19-4-3-5-20(14-19)25-2/h3-9,14,17H,10-13,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOJUEBODXVVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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